molecular formula C16H14N2O3S B390075 N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 312514-87-7

N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No. B390075
CAS RN: 312514-87-7
M. Wt: 314.4g/mol
InChI Key: ZAOVZQWTWKHZCZ-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide, also known as BZB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BZB is a heterocyclic compound that contains a benzothiazole ring and a benzamide moiety. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

Target of Action

N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent activity against various bacterial strains . The primary targets of these compounds are often bacterial enzymes or proteins essential for the survival and proliferation of the bacteria .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to the inhibition of essential biological processes in the bacteria . This interaction can result in the disruption of bacterial cell functions, ultimately leading to cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its antibacterial activity. By inhibiting essential bacterial enzymes or proteins, the compound disrupts key biochemical pathways necessary for bacterial survival and proliferation .

Pharmacokinetics

Admet calculations for similar benzothiazole derivatives have shown favourable pharmacokinetic profiles . These properties include absorption, distribution, metabolism, excretion, and toxicity (ADME), all of which can impact the bioavailability of the compound .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth. By interacting with its bacterial targets, the compound disrupts essential biological processes, leading to bacterial cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and the specific characteristics of the bacterial strain

Advantages and Limitations for Lab Experiments

N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be synthesized in high yields and purity. This compound has been shown to exhibit various biological activities, making it a useful tool for studying different cellular and molecular processes. However, this compound also has some limitations, including its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for the study of N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide. One potential direction is to further investigate its mechanism of action and identify its specific targets in cells. Another direction is to optimize its synthesis and develop more efficient methods for its production. This compound can also be studied for its potential applications in other fields, such as materials science and environmental science. Overall, this compound is a promising compound that has a wide range of potential applications in scientific research.

Synthesis Methods

N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide can be synthesized using different methods, including the reaction of 2-aminobenzothiazole with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-aminobenzothiazole with 3,4-dimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The synthesis of this compound has been optimized to obtain high yields and purity.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. It has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-20-12-8-7-10(9-13(12)21-2)15(19)18-16-17-11-5-3-4-6-14(11)22-16/h3-9H,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOVZQWTWKHZCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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